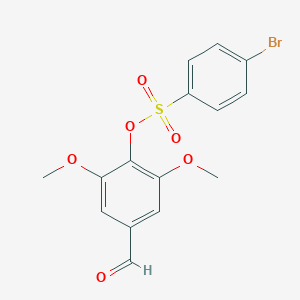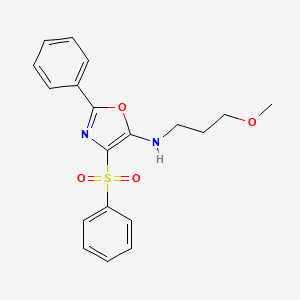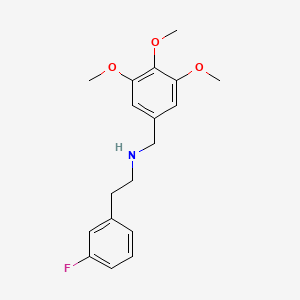![molecular formula C17H25FN2O3S B4680895 N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4680895.png)
N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide
描述
N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FPOP is a sulfonamide derivative that is used as a chemical probe to study protein structure and dynamics. It has been shown to be a powerful tool for investigating protein-protein interactions, ligand binding, and protein folding.
作用机制
N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide modifies solvent-exposed amino acid residues in proteins by reacting with them to form sulfonyl derivatives. The modification of these residues can then be detected by mass spectrometry, allowing researchers to map the surface accessibility of amino acid residues in proteins. This compound is a relatively mild oxidant and does not cause significant protein denaturation or aggregation, making it an ideal tool for studying protein structure and dynamics.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a chemical probe that is used exclusively for research purposes and is not intended for use in drug development or clinical applications.
实验室实验的优点和局限性
N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide has several advantages as a chemical probe for studying protein structure and dynamics. It is a relatively mild oxidant that does not cause significant protein denaturation or aggregation, making it an ideal tool for studying protein structure and dynamics. This compound is also a commercially available compound that can be synthesized on a large scale, making it readily accessible to researchers.
However, this compound also has some limitations. It is not effective for modifying buried amino acid residues in proteins, which limits its usefulness for studying protein-protein interactions. This compound can also cause some nonspecific modifications in proteins, which can complicate data interpretation. Finally, this compound requires specialized equipment and expertise to use effectively, which can be a barrier for some researchers.
未来方向
There are several potential future directions for research involving N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide. One area of interest is the development of new chemical probes that can modify buried amino acid residues in proteins. Another area of interest is the use of this compound in combination with other structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to gain a more complete understanding of protein structure and dynamics. Finally, there is potential for the use of this compound in drug development, particularly in the identification of new drug targets and the optimization of drug binding to proteins.
科学研究应用
N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide has been used extensively in the field of structural biology to study protein structure and dynamics. It is a useful tool for investigating protein-protein interactions, ligand binding, and protein folding. This compound works by modifying solvent-exposed amino acid residues in proteins, which can then be detected by mass spectrometry. This allows researchers to map the surface accessibility of amino acid residues in proteins and gain insights into their structural and functional properties.
属性
IUPAC Name |
N-(4-fluorophenyl)-N-[4-(3-methylpiperidin-1-yl)-4-oxobutyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-14-5-3-11-19(13-14)17(21)6-4-12-20(24(2,22)23)16-9-7-15(18)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSGJWPPVSGYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCCN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680813.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4680823.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)

![N-(2,3,5,6-tetrafluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4680859.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4680870.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4680876.png)
![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4680898.png)